molecular formula C4H8As B1233446 Arsolane

Arsolane

Cat. No.: B1233446
M. Wt: 131.03 g/mol
InChI Key: PIDZMEAFOIKOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arsolane is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role as a selective inhibitor of protein kinase D enzymes, which are involved in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arsolane involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the use of specific reagents and catalysts under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated systems and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

Arsolane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Arsolane has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Explored for its potential in treating diseases by inhibiting specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Arsolane involves its selective inhibition of protein kinase D enzymes. These enzymes play a crucial role in various cellular processes, including signal transduction, cell proliferation, and survival. By inhibiting these enzymes, this compound can modulate these processes, making it a valuable tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Arsolane include:

Uniqueness

This compound is unique due to its specific inhibition of protein kinase D enzymes, which sets it apart from other compounds with similar structures but different targets and mechanisms of action.

Properties

Molecular Formula

C4H8As

Molecular Weight

131.03 g/mol

InChI

InChI=1S/C4H8As/c1-2-4-5-3-1/h1-4H2

InChI Key

PIDZMEAFOIKOEF-UHFFFAOYSA-N

SMILES

C1CC[As]C1

Canonical SMILES

C1CC[As]C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.